

Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinoline

Cat. No.: B188114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-4-chloro-2-methylquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for **6-Bromo-4-chloro-2-methylquinoline** is $C_{10}H_7BrClN$, with a molecular weight of approximately 256.53 g/mol. The spectroscopic data presented below serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **6-Bromo-4-chloro-2-methylquinoline** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **6-Bromo-4-chloro-2-methylquinoline**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
8.17	d	2.0	H-5
7.86	dd	9.0, 2.0	H-7
7.74	d	9.0	H-8
7.33	s	-	H-3
2.69	s	-	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **6-Bromo-4-chloro-2-methylquinoline**

Chemical Shift (δ) [ppm]	Assignment
159.9	C-2
147.8	C-8a
144.5	C-4
134.1	C-7
130.4	C-5
127.2	C-4a
125.8	C-8
122.6	C-3
119.9	C-6
25.1	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic IR absorption bands for **6-Bromo-4-chloro-2-methylquinoline** are presented below. Due to the lack of a publicly available spectrum for this specific compound, the data is

inferred based on characteristic frequencies for substituted quinolines and halogenated aromatic compounds.

Table 3: Predicted Infrared (IR) Spectroscopic Data for **6-Bromo-4-chloro-2-methylquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretch
2920-2980	Medium	Methyl C-H stretch
1600-1620	Strong	C=N stretching (quinoline ring)
1550-1580	Strong	C=C stretching (aromatic ring)
1450-1500	Medium	C=C stretching (aromatic ring)
1000-1100	Strong	C-Cl stretch
800-850	Strong	C-H out-of-plane bending
550-650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The mass spectrum of **6-Bromo-4-chloro-2-methylquinoline** is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry (MS) Data for **6-Bromo-4-chloro-2-methylquinoline**

m/z	Relative Intensity (%)	Assignment
255	~100	[M] ⁺ (C ₁₀ H ₇ ⁷⁹ Br ³⁵ CIN)
257	~130	[M+2] ⁺ (C ₁₀ H ₇ ⁸¹ Br ³⁵ CIN and C ₁₀ H ₇ ⁷⁹ Br ³⁷ CIN)
259	~42	[M+4] ⁺ (C ₁₀ H ₇ ⁸¹ Br ³⁷ CIN)
220	Moderate	[M-Cl] ⁺
176	Moderate	[M-Br] ⁺
141	Moderate	[M-Br-Cl] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **6-Bromo-4-chloro-2-methylquinoline**.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **6-Bromo-4-chloro-2-methylquinoline** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: A proton spectrum is acquired using a standard pulse sequence on a 400 or 500 MHz spectrometer. The spectral width is typically set to 12-15 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired on the same instrument. The spectral width is set to approximately 220-250 ppm. A larger number of scans is required compared to ¹H NMR to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

- Sample Preparation: As **6-Bromo-4-chloro-2-methylquinoline** is a solid, the KBr pellet method is typically used. A small amount of the sample (1-2 mg) is ground with anhydrous

potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed under high pressure to form a transparent pellet.

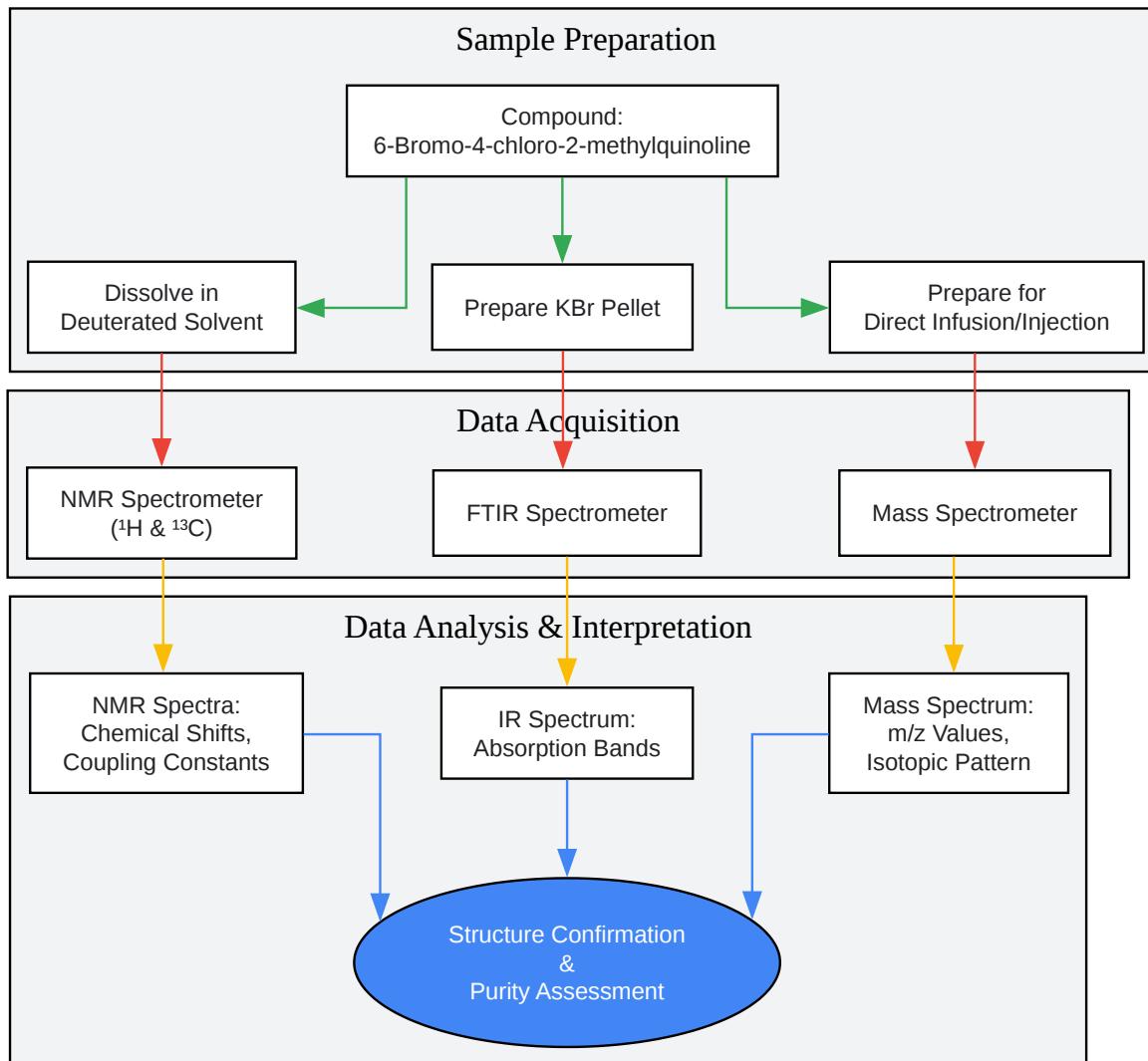
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
- Ionization: Electron Impact (EI) at 70 eV is a common ionization method for this type of molecule.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Bromo-4-chloro-2-methylquinoline**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188114#spectroscopic-data-nmr-ir-ms-of-6-bromo-4-chloro-2-methylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com